molecular formula C22H25N3 B12668618 2-[(4-Amino-3-ethylphenyl)methyl]-4-[(4-aminophenyl)methyl]aniline CAS No. 85423-02-5

2-[(4-Amino-3-ethylphenyl)methyl]-4-[(4-aminophenyl)methyl]aniline

Cat. No.: B12668618
CAS No.: 85423-02-5
M. Wt: 331.5 g/mol
InChI Key: IWWLKYJVPXQUSG-UHFFFAOYSA-N
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Description

2-[(4-Amino-3-ethylphenyl)methyl]-4-[(4-aminophenyl)methyl]aniline is an organic compound with the molecular formula C22H25N3 It is characterized by the presence of two amino groups and two ethyl-substituted phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Amino-3-ethylphenyl)methyl]-4-[(4-aminophenyl)methyl]aniline typically involves the reaction of 4-amino-3-ethylbenzyl chloride with 4-aminobenzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are mixed and reacted in a series of reactors. The product is then separated and purified using techniques such as distillation and crystallization. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Amino-3-ethylphenyl)methyl]-4-[(4-aminophenyl)methyl]aniline undergoes various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form nitro groups.

    Reduction: The compound can be reduced to form the corresponding amines.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: The major products are nitro-substituted derivatives.

    Reduction: The major products are the corresponding amines.

    Substitution: The major products are halogenated derivatives of the compound.

Scientific Research Applications

2-[(4-Amino-3-ethylphenyl)methyl]-4-[(4-aminophenyl)methyl]aniline has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-[(4-Amino-3-ethylphenyl)methyl]-4-[(4-aminophenyl)methyl]aniline involves its interaction with specific molecular targets. The amino groups can form hydrogen bonds with biological molecules, affecting their function. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-Amino-3-methylphenyl)methyl]-4-[(4-aminophenyl)methyl]aniline
  • 2-[(4-Amino-3-ethylphenyl)methyl]-4-[(4-methylphenyl)methyl]aniline
  • 2-[(4-Amino-3-ethylphenyl)methyl]-4-[(4-aminophenyl)methyl]benzenamine

Uniqueness

2-[(4-Amino-3-ethylphenyl)methyl]-4-[(4-aminophenyl)methyl]aniline is unique due to the presence of both amino and ethyl groups on the phenyl rings. This structural feature imparts specific chemical and biological properties, making it distinct from other similar compounds. The combination of these functional groups can influence the compound’s reactivity and interactions with other molecules.

Properties

CAS No.

85423-02-5

Molecular Formula

C22H25N3

Molecular Weight

331.5 g/mol

IUPAC Name

4-[[2-amino-5-[(4-aminophenyl)methyl]phenyl]methyl]-2-ethylaniline

InChI

InChI=1S/C22H25N3/c1-2-18-12-17(6-9-21(18)24)14-19-13-16(5-10-22(19)25)11-15-3-7-20(23)8-4-15/h3-10,12-13H,2,11,14,23-25H2,1H3

InChI Key

IWWLKYJVPXQUSG-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=CC(=C1)CC2=C(C=CC(=C2)CC3=CC=C(C=C3)N)N)N

Origin of Product

United States

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